molecular formula C12H11N3O3 B4681554 N-[2-(aminocarbonyl)phenyl]-5-methyl-3-isoxazolecarboxamide

N-[2-(aminocarbonyl)phenyl]-5-methyl-3-isoxazolecarboxamide

Cat. No. B4681554
M. Wt: 245.23 g/mol
InChI Key: BKZBXSSQKDTSGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(aminocarbonyl)phenyl]-5-methyl-3-isoxazolecarboxamide, commonly known as MLN8054, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. MLN8054 is a highly selective inhibitor of Aurora A kinase, a protein kinase that plays a critical role in cell division and is often overexpressed in cancer cells.

Mechanism of Action

MLN8054 works by inhibiting the activity of Aurora A kinase, a protein kinase that plays a critical role in cell division. Aurora A kinase is overexpressed in many types of cancer cells and is associated with poor prognosis. Inhibition of Aurora A kinase activity can lead to cell cycle arrest and cell death.
Biochemical and Physiological Effects:
MLN8054 has been shown to have a number of biochemical and physiological effects in cancer cells. Inhibition of Aurora A kinase activity can lead to cell cycle arrest, apoptosis, and decreased cell proliferation. MLN8054 has also been shown to induce DNA damage and inhibit DNA repair mechanisms.

Advantages and Limitations for Lab Experiments

MLN8054 has several advantages for use in lab experiments. It is a highly selective inhibitor of Aurora A kinase, which makes it a useful tool for studying the role of this protein kinase in cancer cells. MLN8054 is also relatively stable and can be stored for long periods of time. However, MLN8054 has some limitations for use in lab experiments. It is a small molecule inhibitor, which means that it may not be effective in all types of cancer cells. MLN8054 is also relatively expensive and may not be accessible to all researchers.

Future Directions

There are several future directions for research on MLN8054. One area of interest is the development of combination therapies that include MLN8054 and other cancer drugs. Another area of interest is the identification of biomarkers that can predict response to MLN8054 treatment. Additionally, there is interest in the development of new Aurora A kinase inhibitors that may be more effective than MLN8054.

Scientific Research Applications

MLN8054 has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that MLN8054 can inhibit the growth of cancer cells and induce cell death. MLN8054 has also been shown to be effective in reducing tumor growth in animal models of cancer.

properties

IUPAC Name

N-(2-carbamoylphenyl)-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-7-6-10(15-18-7)12(17)14-9-5-3-2-4-8(9)11(13)16/h2-6H,1H3,(H2,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZBXSSQKDTSGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=CC=C2C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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